N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide is a synthetic small molecule characterized by a hybrid structure combining an indole core, a piperidinecarboxamide moiety, and a methoxy-substituted pyridazine ring. The 5-chloroindole group is a common pharmacophore in bioactive compounds, often associated with receptor binding due to its planar aromatic system and hydrogen-bonding capabilities . The piperidinecarboxamide linker introduces conformational flexibility, while the 6-methoxy-3-pyridazinyl group may enhance solubility and target selectivity compared to bulkier or more lipophilic substituents .
Properties
Molecular Formula |
C21H24ClN5O2 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H24ClN5O2/c1-29-20-7-6-19(25-26-20)27-10-2-3-15(13-27)21(28)23-9-8-14-12-24-18-5-4-16(22)11-17(14)18/h4-7,11-12,15,24H,2-3,8-10,13H2,1H3,(H,23,28) |
InChI Key |
YTCAFWVOHNGVLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The pyridazine and piperidine moieties may also contribute to its biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Lipophilicity: The target compound’s methoxy-pyridazinyl group likely increases hydrophilicity compared to analogs like N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide (XLogP 1.4 vs.
- Pharmacophore Diversity : The guanidine derivative in exhibits antidiabetic activity, underscoring how indole modifications (e.g., guanidine vs. carboxamide) dictate target specificity.
- Piperidinecarboxamide Analogs : Compound 2 in shares the piperidinecarboxamide scaffold but replaces pyridazine with a difluorobenzoyl group, suggesting divergent receptor interactions (e.g., kinase vs. GPCR targets).
Discussion of Structural Determinants
- Pyridazine vs. Other Heterocycles : The 6-methoxy-pyridazine group may offer superior metabolic stability compared to thiophene-sulfonamides () or isoindole derivatives ().
- Piperidinecarboxamide Flexibility : The piperidine ring’s conformational freedom could enable binding to diverse targets compared to rigid scaffolds like fluorenylamine ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
